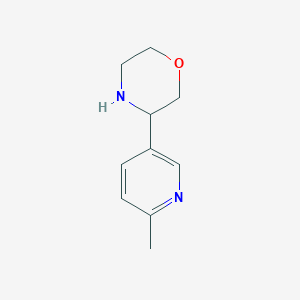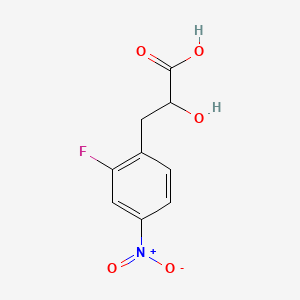
3-(2-Fluoro-4-nitrophenyl)-2-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluoro-4-nitrophenyl)-2-hydroxypropanoic acid is an organic compound that features a fluorine atom and a nitro group attached to a benzene ring, along with a hydroxypropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-nitrophenyl)-2-hydroxypropanoic acid typically involves the nitration of 2-fluorophenylacetic acid followed by a series of chemical reactions to introduce the hydroxypropanoic acid group. One common method involves treating a solution of 2-fluorophenylacetic acid with nitric acid under controlled conditions to yield the nitro derivative. This intermediate is then subjected to further reactions to introduce the hydroxypropanoic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Fluoro-4-nitrophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various oxidized forms of the compound .
Aplicaciones Científicas De Investigación
3-(2-Fluoro-4-nitrophenyl)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Fluoro-4-nitrophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The hydroxypropanoic acid moiety can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall effect .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Fluoro-3-nitrophenyl)acetic acid: This compound shares a similar structure but lacks the hydroxypropanoic acid moiety.
4-Fluoro-3-nitrophenylacetic acid: Another related compound with a similar aromatic ring structure but different functional groups.
Uniqueness
3-(2-Fluoro-4-nitrophenyl)-2-hydroxypropanoic acid is unique due to the presence of both the fluorine and nitro groups on the benzene ring, along with the hydroxypropanoic acid moiety.
Propiedades
Fórmula molecular |
C9H8FNO5 |
|---|---|
Peso molecular |
229.16 g/mol |
Nombre IUPAC |
3-(2-fluoro-4-nitrophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8FNO5/c10-7-4-6(11(15)16)2-1-5(7)3-8(12)9(13)14/h1-2,4,8,12H,3H2,(H,13,14) |
Clave InChI |
DSAGUSZCQGFOSS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])F)CC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


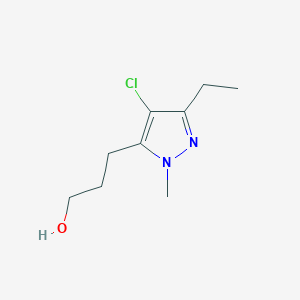
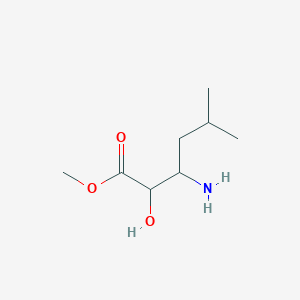
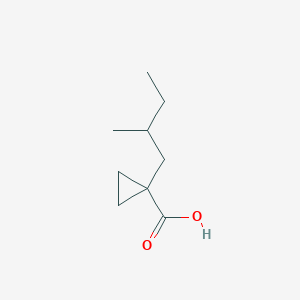
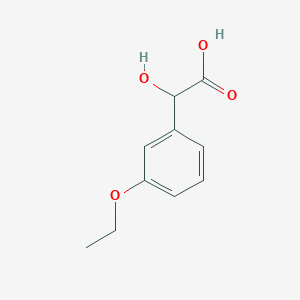
![2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-phenylpropanoic acid](/img/structure/B13625285.png)
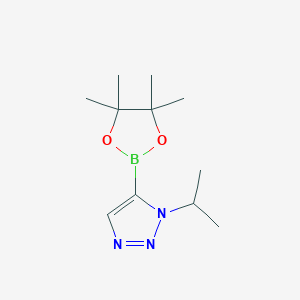
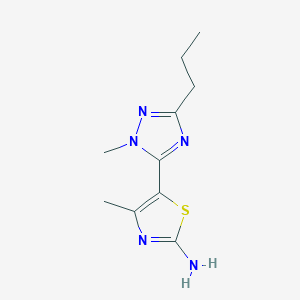
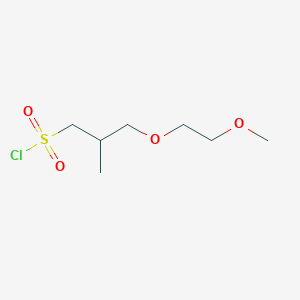
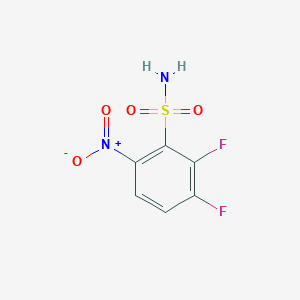
![2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13625309.png)
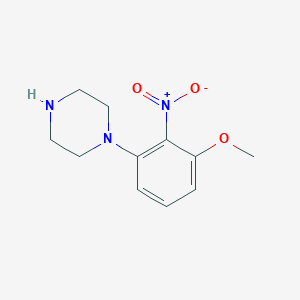
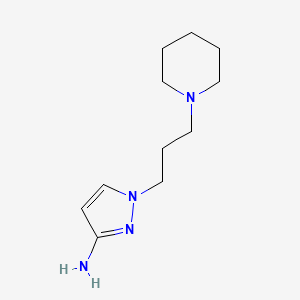
![[2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanoldihydrochloride](/img/structure/B13625327.png)
